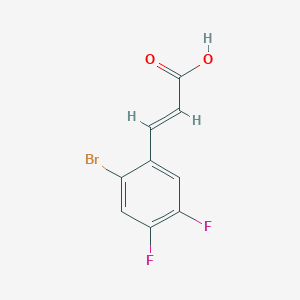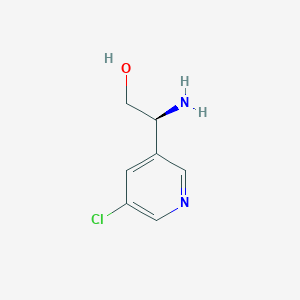
2-Bromo-4,5-difluorocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-difluorocinnamic acid is an organic compound with the molecular formula C9H5BrF2O2. It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-difluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the aromatic ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluorocinnamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or other functionalized compounds .
Scientific Research Applications
2-Bromo-4,5-difluorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluorocinnamic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid:
2-Bromo-4,5-difluorophenylacetic acid: Another related compound used in organic synthesis and research.
Uniqueness
2-Bromo-4,5-difluorocinnamic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrF2O2 |
|---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
(E)-3-(2-bromo-4,5-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
IJKNQSIFBRHRNP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)









![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
